3-(Ethyldisulfanyl)alanine
Overview
Description
3-(Ethyldisulfanyl)alanine is an amino acid derivative characterized by the presence of an ethyldisulfanyl group attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethyldisulfanyl)alanine typically involves the introduction of an ethyldisulfanyl group to the alanine molecule. One common method is the reaction of alanine with ethyl disulfide under specific conditions that promote the formation of the disulfide bond. This reaction often requires a catalyst and is conducted under controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using biotechnological approaches. For example, recombinant Escherichia coli strains can be engineered to express enzymes that facilitate the biosynthesis of this compound. The use of biocatalysts and optimized fermentation conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethyldisulfanyl)alanine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The ethyldisulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
3-(Ethyldisulfanyl)alanine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role in redox biology and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various biochemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethyldisulfanyl)alanine involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a key role in maintaining protein structure and function. The compound can interact with various molecular targets, including enzymes and structural proteins, influencing their activity and stability.
Comparison with Similar Compounds
3,4-Dihydroxyphenylalanine: Contains hydroxyl groups instead of a disulfide bond.
Selenocysteine: Contains a selenol group, offering different redox properties.
Cysteine: Contains a thiol group, which can form disulfide bonds similar to 3-(Ethyldisulfanyl)alanine.
Uniqueness: this compound is unique due to its ethyldisulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying disulfide bond formation and its implications in various biological processes.
Properties
IUPAC Name |
2-amino-3-(ethyldisulfanyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c1-2-9-10-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMFYOCZTDBZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300149 | |
Record name | 3-(ethyldisulfanyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17885-24-4 | |
Record name | NSC135126 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(ethyldisulfanyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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